Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, an isopropyl group, and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Subsequent nitration and alkylation steps introduce the nitro and isopropyl groups, respectively. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like sulfuric acid or acetic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Amino derivatives of the pyrazole compound.
Reduction: Various reduced forms of the original compound.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1H-pyrazole-4-carboxylate: Lacks the isopropyl and nitro groups, resulting in different chemical and biological properties.
1-Isopropyl-3-nitro-1H-pyrazole: Similar structure but without the ethyl ester group, affecting its reactivity and applications.
4-Nitro-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an ester, influencing its solubility and reactivity.
Properties
IUPAC Name |
ethyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-16-9(13)8-7(12(14)15)5-10-11(8)6(2)3/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCFGBRLESQRCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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